N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide
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Overview
Description
N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide typically involves the reaction of 2,2-difluorocyclohexylmethylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of difluorocyclohexyl carboxylic acid derivatives.
Reduction: Formation of difluorocyclohexylmethylamine derivatives.
Substitution: Formation of substituted difluorocyclohexyl derivatives.
Scientific Research Applications
N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by altering their conformation or inhibiting their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(4,4-Difluorocyclohexyl)methyl]prop-2-enamide: Similar structure but with different fluorine substitution pattern.
N-[(2,2-Difluorocyclohexyl)methyl]hydrazinecarboxamide: Contains a hydrazinecarboxamide group instead of a prop-2-enamide group.
Uniqueness
N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide is unique due to its specific difluorocyclohexyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2,2-difluorocyclohexyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO/c1-2-9(14)13-7-8-5-3-4-6-10(8,11)12/h2,8H,1,3-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDURNXMQYSSCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCC1(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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